3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

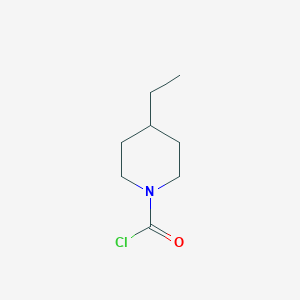

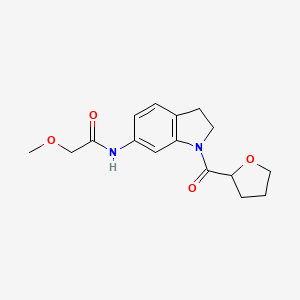

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23ClN2O2S and a molecular weight of 330.87. It contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .Aplicaciones Científicas De Investigación

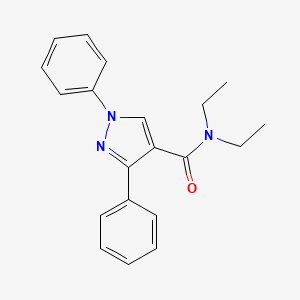

Synthesis and Chemical Properties

- Synthesis of Aziridines : A study by Giubellina et al. (2006) described the synthesis of 2-chloro-2-imidoylaziridines, involving the reaction of 3,3-dichloro-1-azaallylic anions with N-sulfonylaldimines, leading to products like N-[2,2-dichloro-3-(N-alkylimino)-1,3-diarylpropyl]benzenesulfonamides. These compounds were then hydrolyzed to N-[2,2-dichloro-3-oxo-1,3-diarylpropyl]benzenesulfonamides (Giubellina et al., 2006).

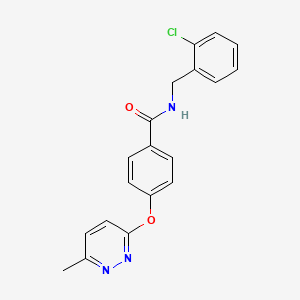

Agricultural Applications

- Herbicide Metabolism in Cereals : A significant application of benzenesulfonamide derivatives in agriculture was reported by Sweetser et al. (1982). They noted that chlorsulfuron, a herbicide whose active ingredient is a benzenesulfonamide derivative, is metabolized by cereal plants like wheat, oats, and barley into inactive products. This metabolism is a key factor in the selectivity of chlorsulfuron as a postemergence herbicide for small grains (Sweetser et al., 1982).

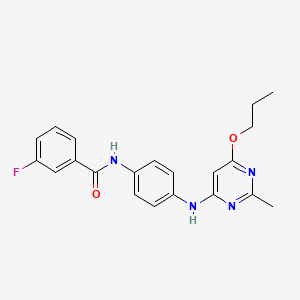

Medical and Pharmaceutical Research

- Anticancer and Antiviral Activity : Zareef et al. (2007) synthesized novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were tested for anti-HIV and antifungal activities. This highlights the potential of benzenesulfonamides in developing treatments for viral infections and fungal diseases (Zareef et al., 2007).

- DNA Binding and Anticancer Activity : González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding and cleavage, genotoxicity, and anticancer activity. Their research indicates that benzenesulfonamide derivatives could play a role in the development of new anticancer therapies (González-Álvarez et al., 2013).

Environmental Chemistry

- Photochemical Decomposition : Zhou and Moore (1994) explored the photochemical decomposition of sulfamethoxazole, a benzenesulfonamide derivative. Understanding the photodegradation pathways of such compounds is crucial for assessing their environmental impact and persistence (Zhou & Moore, 1994).

Propiedades

IUPAC Name |

3-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O2S/c1-12(2)18-8-6-13(7-9-18)11-17-21(19,20)15-5-3-4-14(16)10-15/h3-5,10,12-13,17H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVTWYPXGDCLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)

![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)